

# Spectroscopic Analysis of 2-Iodo-5-methoxyaniline: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Iodo-5-methoxyaniline

Cat. No.: B114526

[Get Quote](#)

This technical guide provides an in-depth analysis of **2-Iodo-5-methoxyaniline** using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The intended audience for this document includes researchers, scientists, and professionals in the field of drug development.

## Introduction

**2-Iodo-5-methoxyaniline** is an organic compound with the molecular formula  $C_7H_8INO$ .<sup>[1][2]</sup> Its structure consists of an aniline ring substituted with an iodine atom and a methoxy group. Spectroscopic analysis is crucial for confirming the identity and purity of this compound, which can be a key intermediate in the synthesis of various pharmaceutical agents. This guide details the expected spectroscopic data and the experimental protocols for their acquisition.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Both  $^1H$  and  $^{13}C$  NMR are essential for the structural elucidation of **2-Iodo-5-methoxyaniline**.

The  $^1H$  NMR spectrum of **2-Iodo-5-methoxyaniline**, recorded in deuterated chloroform ( $CDCl_3$ ) at 400 MHz, exhibits distinct signals for the aromatic protons, the amine protons, and the methoxy protons.<sup>[3]</sup>

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.48	Doublet (d)	8.8	1H	Ar-H
6.42	Doublet of Doublets (dd)	$J_1 = 8.8, J_2 = 2.8$	1H	Ar-H
6.32	Doublet (d)	2.8	1H	Ar-H
4.07	Singlet (s)	-	2H	-NH <sub>2</sub>
3.74	Singlet (s)	-	3H	-OCH <sub>3</sub>

Table 1: <sup>1</sup>H NMR data for **2-Iodo-5-methoxyaniline**.[\[3\]](#)

The <sup>13</sup>C NMR spectrum, recorded in CDCl<sub>3</sub> at 100 MHz, shows seven distinct carbon signals, corresponding to the seven carbon atoms in the **2-Iodo-5-methoxyaniline** molecule.[\[3\]](#)

Chemical Shift ( $\delta$ ) ppm	Assignment
161.2	C-OCH <sub>3</sub>
147.7	C-NH <sub>2</sub>
139.3	Ar-C
106.7	Ar-C
100.6	Ar-C
73.6	C-I
55.4	-OCH <sub>3</sub>

Table 2: <sup>13</sup>C NMR data for **2-Iodo-5-methoxyaniline**.[\[3\]](#)

A sample of **2-Iodo-5-methoxyaniline** (10-20 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>). The solution is transferred to a 5 mm NMR tube. <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.[\[3\]](#)[\[4\]](#) Chemical shifts are

reported in parts per million (ppm) relative to the residual solvent peak ( $\text{CDCl}_3$ :  $\delta$  7.26 ppm for  $^1\text{H}$  and  $\delta$  77.16 ppm for  $^{13}\text{C}$ ).<sup>[3]</sup>

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-Iodo-5-methoxyaniline** is expected to show characteristic absorption bands for the N-H and C-O bonds.

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
3400-3300	Medium	N-H stretch (amine)
3050-3000	Medium	Aromatic C-H stretch
2950-2850	Medium	Aliphatic C-H stretch ( $-\text{OCH}_3$ )
1620-1580	Strong	N-H bend (amine) and C=C stretch (aromatic)
1250-1200	Strong	Asymmetric C-O-C stretch (aryl ether)
1050-1000	Strong	Symmetric C-O-C stretch (aryl ether)
850-750	Strong	C-H out-of-plane bend (aromatic)
600-500	Medium	C-I stretch

Table 3: Predicted IR absorption bands for **2-Iodo-5-methoxyaniline**.

The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) FT-IR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded over a range of  $4000\text{-}400\text{ cm}^{-1}$ .

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **2-Iodo-5-methoxyaniline**, High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) is a suitable technique.

m/z	Ion
249.9720 (found)	$[M+H]^+$
249.9729 (calculated)	$[C_7H_8INO+H]^+$

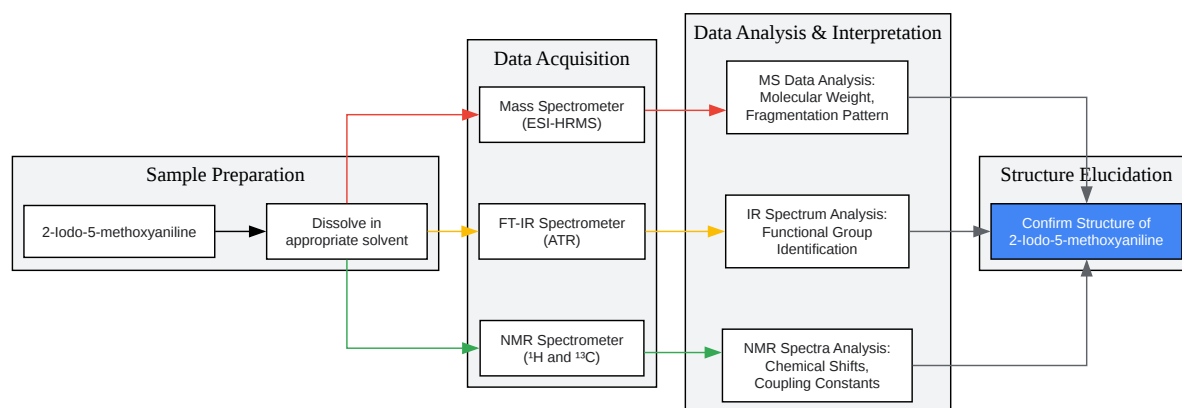
Table 4: HRMS data for **2-Iodo-5-methoxyaniline**.[\[3\]](#)

The molecular ion peak is expected at m/z 249. The fragmentation pattern would likely involve the loss of the iodine atom, the methoxy group, or the amine group.

A dilute solution of **2-Iodo-5-methoxyaniline** is prepared in a suitable solvent such as methanol or acetonitrile. The solution is then introduced into the electrospray ionization (ESI) source of a high-resolution mass spectrometer. The data is acquired in positive ion mode.

## Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **2-Iodo-5-methoxyaniline**.



[Click to download full resolution via product page](#)

Workflow for the spectroscopic analysis of **2-Iodo-5-methoxyaniline**.

## Conclusion

The combined use of NMR, IR, and MS provides a comprehensive characterization of **2-Iodo-5-methoxyaniline**. The data presented in this guide serves as a valuable reference for the identification and quality control of this important chemical intermediate in research and development settings. The detailed experimental protocols offer a standardized approach to obtaining reliable and reproducible spectroscopic data.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 153898-63-6|2-Iodo-5-methoxyaniline|BLD Pharm [bldpharm.com]
- 2. 2-Iodo-5-methoxyaniline | C<sub>7</sub>H<sub>8</sub>INO | CID 11139508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Iodo-5-methoxyaniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b114526#spectroscopic-analysis-nmr-ir-ms-of-2-iodo-5-methoxyaniline]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)